molecular formula C11H9NO6S B12035704 2,2-Dimethyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione CAS No. 62390-99-2

2,2-Dimethyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B12035704
CAS No.: 62390-99-2
M. Wt: 283.26 g/mol
InChI Key: CISOKWVGMLHGBN-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-5-((5-NITRO-2-THIENYL)METHYLENE)-1,3-DIOXANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a dioxane ring substituted with a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIMETHYL-5-((5-NITRO-2-THIENYL)METHYLENE)-1,3-DIOXANE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 5-nitro-2-thiophenecarboxaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the methylene bridge.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade solvents and catalysts.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential anticancer properties, as compounds with nitro groups have shown activity against certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2,2-DIMETHYL-5-((5-NITRO-2-THIENYL)METHYLENE)-1,3-DIOXANE-4,6-DIONE exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The thiophene ring may also contribute to the compound’s activity by facilitating interactions with specific molecular targets.

Comparison with Similar Compounds

    2,2-DIMETHYL-5-((5-AMINO-2-THIENYL)METHYLENE)-1,3-DIOXANE-4,6-DIONE: Similar structure but with an amino group instead of a nitro group.

    2,2-DIMETHYL-5-((5-BROMO-2-THIENYL)METHYLENE)-1,3-DIOXANE-4,6-DIONE: Contains a bromo group, which may alter its reactivity and applications.

Uniqueness: The presence of the nitro group in 2,2-DIMETHYL-5-((5-NITRO-2-THIENYL)METHYLENE)-1,3-DIOXANE-4,6-DIONE imparts unique chemical and biological properties, making it distinct from its analogs. This functional group is known for its electron-withdrawing nature, which can influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

62390-99-2

Molecular Formula

C11H9NO6S

Molecular Weight

283.26 g/mol

IUPAC Name

2,2-dimethyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H9NO6S/c1-11(2)17-9(13)7(10(14)18-11)5-6-3-4-8(19-6)12(15)16/h3-5H,1-2H3

InChI Key

CISOKWVGMLHGBN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

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